Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide to Acrylonitrile-13C3
This guide provides a comprehensive technical overview of Acrylonitrile-13C3, a stable isotope-labeled compound critical for advanced research. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, applications, and methodologies associated with this essential analytical tool. We will explore not just the "what," but the fundamental "why" behind its utility in achieving robust and reliable scientific data.
Introduction: Beyond the Molecule
Acrylonitrile-13C3 is the isotopically labeled analog of acrylonitrile, where all three carbon atoms have been replaced with the heavy isotope, carbon-13 ([¹³C]).[1][2] While structurally similar to its unlabeled counterpart, this subtle atomic difference imparts unique physical properties that are leveraged in sophisticated analytical techniques.
The practice of isotopic labeling involves the strategic replacement of specific atoms within a molecule with their isotopes.[3] This technique creates a molecular tracer that, while chemically identical in its reactions, is distinguishable by mass or nuclear properties.[3][] Acrylonitrile-13C3 serves as a quintessential example of a stable, non-radioactive isotope label, making it an indispensable tool for quantitative analysis, metabolic tracing, and mechanistic studies.[5][6]
Physicochemical and Isotopic Properties
The defining characteristics of Acrylonitrile-13C3 are its mass and nuclear spin, which differ from the native compound. These properties are foundational to its application. A summary of its key attributes is presented below.
| Property | Value | Source(s) |
| Chemical Name | 2-Propenenitrile-1,2,3-¹³C₃ | [1][2] |
| CAS Number | 202326-55-4 | [2][7][8] |
| Molecular Formula | [¹³C]₃H₃N | [1][9] |
| Molecular Weight | 56.04 g/mol | [1][2] |
| Mass Shift vs. Native | M+3 | [2] |
| Appearance | Clear, colorless liquid | [10][11] |
| Density | ~0.850 g/mL at 25 °C | [2][12] |
| Boiling Point | 77 °C (lit.) | [2][12] |
| Melting Point | -83 °C (lit.) | [2][12] |
| Typical Isotopic Purity | ≥99 atom % ¹³C | [2] |
| Common Stabilizers | Hydroquinone, 4-hydroxy anisole | [1][2][5][7] |
Core Principle: The Power of a Mass Shift
The utility of Acrylonitrile-13C3 stems from the fundamental principles of stable isotope labeling.[3] The substitution of ¹²C with ¹³C introduces a predictable mass increase of 3 Daltons without significantly altering the compound's chemical behavior (e.g., polarity, boiling point, or reactivity). This mass distinction is the cornerstone of its use in mass spectrometry.
Furthermore, the ¹³C nucleus possesses a nuclear spin of ½, making it NMR-active. This property is invaluable for metabolic studies where the fate of the carbon backbone needs to be traced.[3][6]
Figure 1. Structural comparison highlighting the isotopic labeling of the carbon backbone.
Field-Proven Applications in Research
The Gold Standard Internal Standard for Quantitative Analysis
In quantitative mass spectrometry (LC-MS or GC-MS), precision is paramount. An internal standard (IS) is added to samples, calibrators, and quality controls to correct for variations in sample preparation, injection volume, and instrument response. An ideal IS behaves identically to the analyte of interest.
Causality Behind the Choice: A stable isotope-labeled analog like Acrylonitrile-13C3 is considered the "gold standard" internal standard.[13] Because its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography, experiences similar ionization efficiency in the mass spectrometer's source, and is affected equally by matrix suppression or enhancement effects. Its different mass, however, allows it to be detected on a separate channel, providing a reliable reference for quantification.
Experimental Workflow: Quantifying Acrylonitrile in a Biological Matrix
The following protocol outlines a self-validating system for accurate measurement.
-
Sample Preparation: A known, fixed amount of Acrylonitrile-13C3 (the IS) is spiked into an unknown biological sample (e.g., plasma, urine) at the very beginning of the extraction process.
-
Analyte Extraction: The sample undergoes extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences. Any loss of the target analyte during this process will be mirrored by a proportional loss of the IS.
-
Chromatographic Separation: The extract is injected into an LC-MS/MS or GC-MS system. The analyte and IS co-elute from the analytical column.
-
Mass Spectrometric Detection: The mass spectrometer is set to monitor specific mass transitions for both the analyte (e.g., acrylonitrile) and the IS (Acrylonitrile-13C3).
-
Quantification: The peak area ratio of the analyte to the IS is calculated. This ratio is then plotted against the concentrations of prepared calibration standards to determine the concentration of the analyte in the unknown sample. This ratiometric approach cancels out variability, ensuring high precision and accuracy.[14]
Figure 2. Workflow for quantitative analysis using a stable isotope-labeled internal standard.
A Powerful Tracer for Metabolic and Mechanistic Studies
The ability to track the carbon backbone of a molecule through complex biological systems provides invaluable insight into its fate. Acrylonitrile-13C3 is an ideal tracer for studying the biotransformation of acrylonitrile.[6]
Expert Insight: A seminal study utilized [1,2,3-¹³C]acrylonitrile to comprehensively map its metabolites in rats and mice using ¹³C NMR spectroscopy.[6] This approach is powerful because it directly detects the labeled carbon atoms in the resulting metabolic products within a complex biological matrix (urine) without the need for extensive purification. The researchers were able to identify key metabolites, such as N-acetyl-S-(2-cyanoethyl)cysteine and thiodiglycolic acid, and even quantify the flux through different metabolic pathways (glutathione conjugation vs. epoxidation). This level of mechanistic detail would be nearly impossible to obtain without the isotopic label.[6]
Figure 3. Tracing the labeled carbon backbone from parent compound to a key metabolite.
Key Analytical Methodologies
Mass Spectrometry (GC-MS & LC-MS)
Mass spectrometry is the primary technique for distinguishing and quantifying Acrylonitrile-13C3.[15] The M+3 mass difference allows for clear separation of the analyte and internal standard signals.
-
Principle of Detection: In the mass spectrometer, molecules are ionized and their mass-to-charge ratio (m/z) is measured. For quantification, tandem mass spectrometry (MS/MS) is often employed. A specific parent ion is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[14]
Hypothetical MRM Transitions for Analysis
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Rationale |
| Acrylonitrile | 54.0 | 27.0 | Corresponds to the protonated molecule and a characteristic fragment. |
| Acrylonitrile-¹³C₃ | 57.0 | 30.0 | Corresponds to the protonated labeled molecule and its labeled fragment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS excels at quantification, ¹³C NMR is unparalleled for structural elucidation of metabolites in tracer studies.[16][17]
-
Principle of Detection: The ¹³C nucleus has a magnetic moment. When placed in a strong magnetic field, it can absorb radiofrequency energy at a specific resonance frequency. This frequency (chemical shift) is highly sensitive to the local electronic environment, providing a fingerprint of the carbon's position in a molecule.[18]
-
Trustworthiness of the Protocol: In the metabolic study cited, researchers used advanced techniques like INADEQUATE spectroscopy.[6] This method relies on detecting the coupling between adjacent ¹³C atoms. Since the natural abundance of ¹³C is only 1.1%, observing this coupling is extremely rare in unlabeled samples. In a fully labeled compound like Acrylonitrile-13C3, however, all carbons are ¹³C, making these correlations strong and unambiguous. This provides a self-validating system to confirm the connectivity of the carbon skeleton in novel metabolites.[6]
Protocol: Sample Preparation for ¹³C NMR Metabolic Analysis
This protocol is adapted from methodologies used in metabolic profiling.[6]
-
Sample Collection: Collect urine samples from subjects dosed with Acrylonitrile-13C3 over a 24-hour period.
-
Centrifugation: Centrifuge the urine samples to remove cells and particulate matter.
-
Deuterated Solvent Addition: To the supernatant, add a small volume (10-25%) of deuterium oxide (D₂O). The deuterium provides a lock signal for the NMR spectrometer, stabilizing the magnetic field.
-
Internal Standard (Optional): A known concentration of an NMR standard (e.g., dioxane) can be added for quantitative purposes.
-
NMR Acquisition: Transfer the sample to an NMR tube. Acquire ¹³C NMR spectra using a high-field spectrometer. Specialized pulse sequences (e.g., HET2DJ, INADEQUATE) can be run to determine proton multiplicity and carbon-carbon connectivity, respectively.[6]
Synthesis, Quality, and Handling
Synthesis and Quality Control
The synthesis of Acrylonitrile-13C3 involves multi-step chemical processes starting from simple, isotopically enriched precursors. The industrial synthesis of unlabeled acrylonitrile is typically achieved via the ammoxidation of propylene.[19] A similar logic applies to labeled synthesis, albeit on a much smaller scale.
The quality of the final product is critical for its use as an analytical standard.
-
Isotopic Purity: This is the percentage of molecules that contain the desired ¹³C label. It is determined by mass spectrometry and should be very high (typically ≥99 atom % ¹³C) to prevent the IS signal from contributing to the analyte signal (crosstalk).[2]
-
Chemical Purity: This refers to the absence of other chemical compounds. It is typically assessed by GC or HPLC and should also be high (e.g., ≥98%) to ensure that impurities do not interfere with the analysis.[8] A Certificate of Analysis (CoA) from the supplier provides these critical specifications.[2]
Safety, Handling, and Storage
Acrylonitrile is a hazardous material, and its isotopically labeled form should be handled with the same precautions.
-
Hazards: It is a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and is classified as a potential carcinogen.[2][7][20]
-
Handling: All work should be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[7]
-
Storage: Acrylonitrile-13C3 should be stored in a tightly sealed container in a cool, well-ventilated area, typically at 2-8°C, and protected from light.[2][5]
-
Stabilization: The molecule is prone to polymerization. Commercial preparations contain a stabilizer, such as hydroquinone or 4-hydroxy anisole (MEHQ), to inhibit this process.[1][2][5][8]
GHS Hazard Information
| Pictogram | Hazard Class | Hazard Statement |
| 🔥 ☠ ⚕ | Flammable, Acutely Toxic, Health Hazard | H225: Highly flammable liquid and vapour. H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H350: May cause cancer. |
Conclusion
Acrylonitrile-13C3 is far more than a mere chemical variant; it is a precision tool that enables a higher standard of scientific inquiry. Its role as a "gold standard" internal standard ensures the accuracy and reliability of quantitative data, a cornerstone of drug development and safety assessment. Furthermore, its application as a metabolic tracer provides unparalleled insight into the complex biotransformation pathways of xenobiotics. By understanding the principles behind its use and adhering to rigorous analytical methodologies, researchers can unlock a deeper understanding of chemical and biological systems.
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